

Application Notes and Protocols: Kahalalide F Formulation for Preclinical Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahalalide F (KF) is a naturally derived depsipeptide with potent antitumor activity, originally isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis pennata.[1][2] It has demonstrated a unique mechanism of action, inducing oncosis (a form of necrotic cell death) rather than apoptosis in cancer cells.[1][3] Preclinical studies have shown its efficacy against various solid tumors, including prostate, breast, and lung cancer.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of Kahalalide F.

Data Presentation

Table 1: In Vitro Cytotoxicity of Kahalalide F against Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)
PC3	Prostate	0.07
DU145	Prostate	0.28
LNCaP	Prostate	0.28
SKBR3	Breast	0.28
BT474	Breast	0.28
MCF7	Breast	0.28
A549	Lung	2.5
HT29	Colon	0.25
LoVo	Colon	< 1.0
HepG2	Liver	0.25-0.3

Data compiled from multiple sources.

Table 2: Preclinical Toxicity of Intravenously Administered Kahalalide F in Rodents



Species	Dosing Regimen	Observation
Male Rats	Single dose	Lethality at 375 μg/kg
Female Rats	Single dose	Lethality at 450 μg/kg
Rats	Single dose	Maximum Tolerated Dose (MTD) estimated at 300 μg/kg
Rats	Single dose (150 μg/kg)	Reversible organ toxicity (primarily kidney)
Rats	Single dose (300 μg/kg)	Partially reversible organ toxicity (primarily kidney)
Rats	80 μg/kg/day for 5 days	No adverse effects observed
Female Mice	Single bolus injection	MTD of 280 μg/kg

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a Lyophilized Kahalalide F Formulation

This protocol describes the preparation of a stable, lyophilized formulation of Kahalalide F suitable for preclinical studies.

Materials:

- Kahalalide F
- Sucrose
- Citric acid monohydrate
- Polysorbate 80
- Water for Injection (WFI)



Equipment:

- Lyophilizer
- Analytical balance
- pH meter
- Sterile vials

Procedure:

- Solution Preparation:
 - In a sterile vessel, dissolve sucrose (100 mg), citric acid monohydrate (2.1 mg), and Polysorbate 80 (2 mg) in WFI.
 - \circ Add Kahalalide F (100 µg) to the solution and mix gently until fully dissolved.
 - Adjust the final volume with WFI.
- Sterile Filtration:
 - Filter the solution through a 0.22 μm sterile filter into a sterile receiving vessel.
- Aseptic Filling:
 - Aseptically dispense the filtered solution into sterile lyophilization vials.
- Lyophilization:
 - Freeze the vials to approximately -40°C.
 - Apply a vacuum and gradually increase the temperature to facilitate sublimation of the water.
 - Once the product is dry, backfill the vials with sterile nitrogen and seal.
- Storage:



Store the lyophilized vials at 2-8°C, protected from light.

Protocol 2: Reconstitution and Administration of Lyophilized Kahalalide F for In Vivo Studies

This protocol details the reconstitution of the lyophilized Kahalalide F for intravenous administration in animal models.

Materials:

- Lyophilized Kahalalide F vial
- Reconstitution vehicle: Cremophor EL/Ethanol/Water for Injection (5%/5%/90% v/v/v)
- 0.9% Sodium Chloride (Normal Saline) for further dilution
- · Sterile syringes and needles

Procedure:

- Reconstitution:
 - Aseptically add the required volume of the Cremophor EL/Ethanol/WFI vehicle to the lyophilized Kahalalide F vial.
 - Gently swirl the vial until the cake is completely dissolved. Avoid vigorous shaking.
- Dilution:
 - Withdraw the reconstituted solution from the vial.
 - Further dilute the solution with 0.9% Sodium Chloride to achieve the final desired concentration for injection.
- Administration:
 - Administer the final diluted Kahalalide F solution to the animals via the desired intravenous route (e.g., tail vein injection).



Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of Kahalalide F on cancer cell lines.

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- Kahalalide F stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- · Cell Seeding:
 - Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of Kahalalide F in complete cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of Kahalalide F. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- Incubation:



Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified
 CO2 incubator.

• MTT Addition:

 Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

Solubilization:

 Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

• Absorbance Measurement:

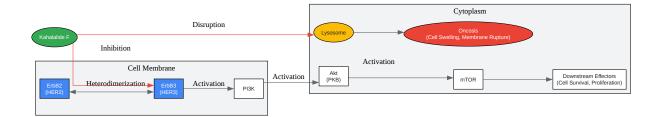
 Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

• Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

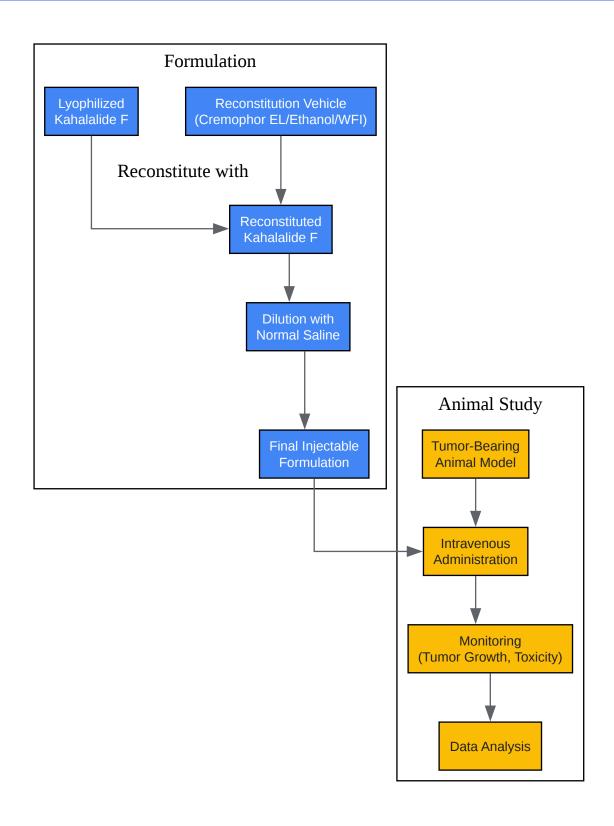




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Caption: Kahalalide F Signaling Pathway.





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Caption: In Vivo Experimental Workflow.



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